molecular formula C18H11N5O6S B5039457 1-[2-Nitro-4-(3-nitrophenyl)sulfonylphenyl]benzotriazole

1-[2-Nitro-4-(3-nitrophenyl)sulfonylphenyl]benzotriazole

Cat. No.: B5039457
M. Wt: 425.4 g/mol
InChI Key: UOHKKTXDQLLVCU-UHFFFAOYSA-N
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Description

1-[2-Nitro-4-(3-nitrophenyl)sulfonylphenyl]benzotriazole is a complex organic compound that belongs to the class of benzotriazole derivatives. Benzotriazole derivatives are known for their versatile applications in various fields, including medicinal chemistry, material science, and organic synthesis. This compound, in particular, is characterized by the presence of nitro and sulfonyl groups, which impart unique chemical properties and reactivity.

Preparation Methods

The synthesis of 1-[2-Nitro-4-(3-nitrophenyl)sulfonylphenyl]benzotriazole typically involves multi-step organic reactions. One common synthetic route includes the nitration of a suitable benzotriazole precursor, followed by sulfonylation. The reaction conditions often require the use of strong acids, such as sulfuric acid, and nitrating agents like nitric acid. The industrial production methods may involve large-scale nitration and sulfonylation processes, with careful control of reaction parameters to ensure high yield and purity of the final product .

Chemical Reactions Analysis

1-[2-Nitro-4-(3-nitrophenyl)sulfonylphenyl]benzotriazole undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The benzotriazole moiety can participate in nucleophilic substitution reactions, where the nitro or sulfonyl groups are replaced by other functional groups. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. .

Scientific Research Applications

1-[2-Nitro-4-(3-nitrophenyl)sulfonylphenyl]benzotriazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[2-Nitro-4-(3-nitrophenyl)sulfonylphenyl]benzotriazole involves its interaction with molecular targets through various non-covalent interactions. The benzotriazole moiety can form π–π stacking interactions and hydrogen bonds with enzymes and receptors, leading to inhibition or modulation of their activity. The nitro and sulfonyl groups also contribute to the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Similar compounds to 1-[2-Nitro-4-(3-nitrophenyl)sulfonylphenyl]benzotriazole include other benzotriazole derivatives with different substituents. For example:

Properties

IUPAC Name

1-[2-nitro-4-(3-nitrophenyl)sulfonylphenyl]benzotriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11N5O6S/c24-22(25)12-4-3-5-13(10-12)30(28,29)14-8-9-17(18(11-14)23(26)27)21-16-7-2-1-6-15(16)19-20-21/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOHKKTXDQLLVCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=NN2C3=C(C=C(C=C3)S(=O)(=O)C4=CC=CC(=C4)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11N5O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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